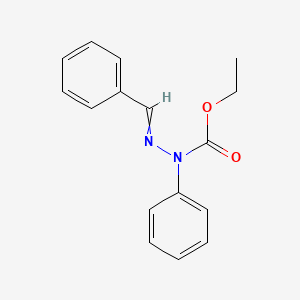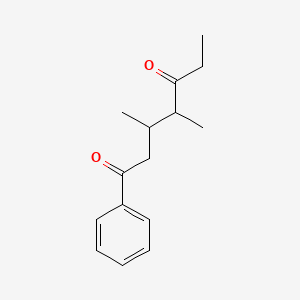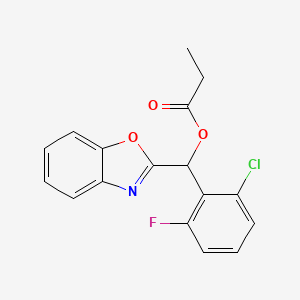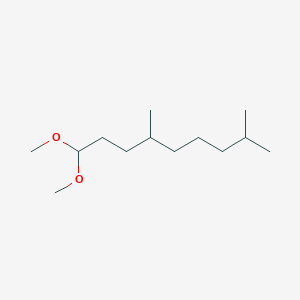
1,1-Dimethoxy-4,8-dimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-4,8-dimethylnonane is an organic compound with a complex structure It is a branched hydrocarbon with two methoxy groups and two methyl groups attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-4,8-dimethylnonane can be synthesized through a series of organic reactions. One common method involves the reaction of methanol with formaldehyde in the presence of acid catalysts. This reaction proceeds through the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bifunctional catalysts that facilitate the reaction of methanol and formaldehyde. These catalysts help in achieving high yields and purity of the product. The process is typically carried out in a continuous flow reactor to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-4,8-dimethylnonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1,1-Dimethoxy-4,8-dimethylnonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 1,1-Dimethoxy-4,8-dimethylnonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include various enzymatic reactions that modify the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxy-4,8-dimethylnonane: Similar in structure but with ethoxy groups instead of methoxy groups.
1,1-Dimethoxy-4,8-dimethyloctane: A shorter chain analog with similar functional groups.
Uniqueness
1,1-Dimethoxy-4,8-dimethylnonane is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
106445-79-8 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,1-dimethoxy-4,8-dimethylnonane |
InChI |
InChI=1S/C13H28O2/c1-11(2)7-6-8-12(3)9-10-13(14-4)15-5/h11-13H,6-10H2,1-5H3 |
InChI Key |
JMMRKTMHMNHUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


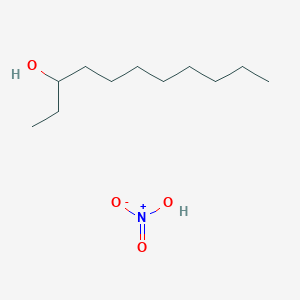
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)

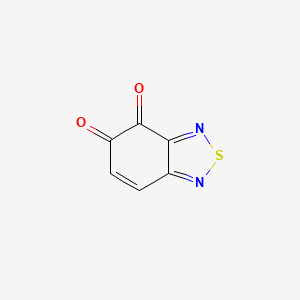
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
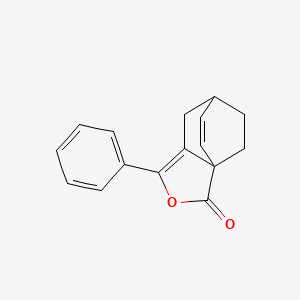
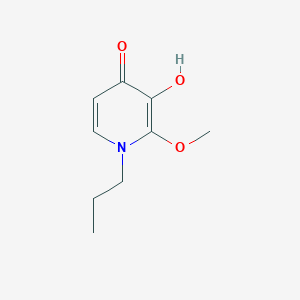
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)
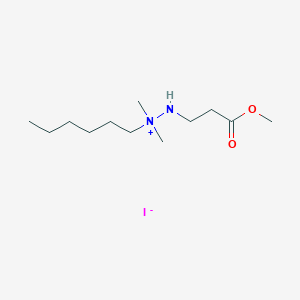

![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)
